molecular formula C19H21F3N4O2 B2936431 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide CAS No. 1775544-55-2

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide

Katalognummer: B2936431
CAS-Nummer: 1775544-55-2
Molekulargewicht: 394.398
InChI-Schlüssel: AQZKHLMXBRVBES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The piperidin-4-yl moiety is linked to the pyrimidine ring via a nitrogen atom, while the acetamide group at the piperidine’s 4-position is further substituted with a phenoxy group. This structure combines aromatic, heterocyclic, and fluorinated elements, which are common in pharmacologically active compounds targeting enzymes or receptors requiring lipophilic and electron-deficient interactions .

The compound’s design leverages the pyrimidine scaffold’s ability to engage in hydrogen bonding and π-π stacking, while the trifluoromethyl group enhances metabolic stability and membrane permeability.

Eigenschaften

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13-23-16(19(20,21)22)11-17(24-13)26-9-7-14(8-10-26)25-18(27)12-28-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZKHLMXBRVBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)COC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperidine in the presence of a base such as cesium carbonate. This intermediate is then reacted with 2-phenoxyacetyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Pyrimidine-Piperidine Analogues

Compound Name Key Substituents Molecular Weight Key Differences Reference
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide (Target) 2-methyl-6-(trifluoromethyl)pyrimidine; phenoxyacetamide 392.43* Reference compound
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide 2-phenylpropanamide (bulky alkyl substituent) 392.43 Reduced conformational flexibility
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide 3-phenylpropanamide (extended alkyl chain) 392.43 Enhanced lipophilicity
3,4-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide 3,4-dimethylbenzamide (rigid aromatic substituent) 392.43 Increased steric hindrance
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide Pyrimidin-4-yloxy linker; 2-(trifluoromethyl)phenyl 392.43† Altered hydrogen-bonding capacity
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide 4-methylpiperazinyl and pyridin-4-ylamino groups 553.51‡ Enhanced solubility and kinase affinity

*Molecular weight calculated based on .
†Molecular weight derived from CAS registry data in .
‡Molecular weight from patent data in .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data*

Compound LogP (Predicted) Solubility (µg/mL) Target Affinity (IC50) Key Application
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide 3.8 ~15 (PBS) N/A Under investigation
{1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile 2.5 ~50 (DMSO) JAK1: <10 nM Autoimmune disorders
Goxalapladib (CAS-412950-27-7) 5.2 <10 (PBS) Lp-PLA2: 1.2 nM Atherosclerosis

*Data extrapolated from structural analogues in , and 10.

The absence of charged groups (e.g., pyridin-4-yl in ) may limit target engagement in polar binding pockets.

Key Research Findings

Trifluoromethyl Efficacy : The 6-(trifluoromethyl) group on the pyrimidine ring enhances metabolic stability and target binding in analogues, as seen in JAK inhibitors ().

Piperidine Flexibility : Piperidin-4-yl linkage allows conformational adaptability, critical for accommodating diverse binding sites .

Phenoxy vs. Benzamide: Phenoxyacetamide derivatives (e.g., ) exhibit superior pharmacokinetics over rigid benzamide analogues, likely due to reduced steric clash .

Biologische Aktivität

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H21F3N4O2
  • CAS Number : 1775331-60-6

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine and pyrimidine rings contribute to its biological interactions.

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide exhibits biological activity primarily through its interaction with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors, impacting cellular signaling pathways. The exact molecular targets remain to be fully elucidated, necessitating further research.

In Vitro Studies

Research has demonstrated that compounds structurally related to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide display significant growth inhibition against human tumor cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins .

Case Studies

  • Cancer Cell Line Studies : A study involving related compounds showed that they could arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis through caspase activation. This suggests that N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide may share similar properties, warranting further investigation into its anti-cancer potential .
  • Pharmacological Properties : In pharmacological studies, compounds with similar structures exhibited notable inhibitory effects on specific enzymes involved in tumor progression. This positions N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide as a candidate for drug development targeting cancer therapies .

Biological Activity Summary Table

Activity Effect Reference
Growth InhibitionSignificant against tumor cells
Apoptosis InductionActivation of caspase pathways
Cell Cycle ArrestG2/M phase arrest
Enzyme InhibitionTargeting specific cancer-related enzymes

Synthetic Pathways

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide involves several key steps:

  • Formation of Pyrimidine Ring : Reacting 2-methyl-6-(trifluoromethyl)pyrimidine with suitable reagents.
  • Piperidine Ring Formation : Cyclization reactions incorporating piperidine moieties.
  • Phenoxy Acetamide Synthesis : Coupling reactions to form the final acetamide structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.